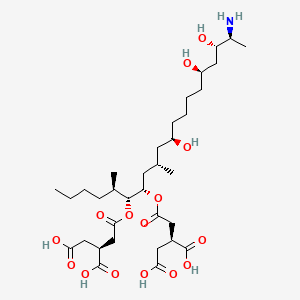

Fumonisin b1

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Fumonisin B1 es una micotoxina producida principalmente por Fusarium proliferatum y Fusarium verticillioides. Es uno de los miembros más tóxicos de la familia de las fumonisinas y se encuentra comúnmente en el maíz, el arroz, el trigo y sus productos. This compound plantea riesgos significativos para la salud de los animales y los humanos, causando diversos efectos tóxicos como estrés oxidativo, estrés del retículo endoplásmico, autofagia celular y apoptosis .

Mecanismo De Acción

Fumonisin B1 ejerce sus efectos inhibiendo la ceramida sintasa, una enzima involucrada en el metabolismo de los esfingolípidos. Esta inhibición altera el equilibrio de los esfingolípidos, lo que lleva a la acumulación de esfinganina y esfingosina. La alteración del metabolismo de los esfingolípidos da como resultado estrés oxidativo, estrés del retículo endoplásmico y apoptosis. Además, el this compound induce nefrotoxicidad al causar estrés oxidativo, disfunción mitocondrial y estrés del retículo endoplásmico .

Aplicaciones Científicas De Investigación

Análisis Bioquímico

Biochemical Properties

Fumonisin B1 is a structural analog of sphingosine and acts as a potent inhibitor of ceramide synthases . It disrupts sphingolipid metabolism and causes disease in plants and animals . The inhibition of ceramide synthase has been identified as the key molecular mechanism of fumonisins toxicity resulting in modifications of sphingolipids .

Cellular Effects

This compound has been shown to cause oxidative stress, endoplasmic reticulum stress, cellular autophagy, and apoptosis . It affects the biophysical properties, migration ability, and cytoskeletal structure of human umbilical vein endothelial cells . It can also induce oxidative stress through nuclear xenobiotic receptor response and disorder of the cytochrome P450 system, leading to mitochondrial dysfunction and endoplasmic reticulum stress .

Molecular Mechanism

The molecular mechanism of this compound toxicity primarily involves the disruption of sphingolipid metabolism . It competitively inhibits the activity of ceramide synthetase, resulting in the inhibition of dihydroceramide and ceramide synthesis . This interference with sphingolipid biosynthesis leads to a variety of toxic effects .

Temporal Effects in Laboratory Settings

The effects of this compound on cells can change over time. For example, it has been shown that this compound can inhibit the clonal growth of HET-1A cells in a dose-dependent manner . Moreover, the toxin poses other toxic effects, such as immunotoxicity, hepatotoxicity, and nephrotoxicity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, non-cytotoxic dosage of this compound can aggravate ochratoxin A-induced nephrocytotoxicity and apoptosis via ROS-dependent JNK/MAPK signaling pathway .

Metabolic Pathways

This compound is involved in the metabolic pathway of sphingolipids . It inhibits ceramide synthase, a key enzyme in sphingolipid biosynthesis, leading to alterations in sphingolipid metabolism .

Transport and Distribution

This compound is synthesized in planta by fungi and can be taken up by roots and disseminated inside seedlings, possibly affecting the fungus–host interaction prior to the first contact between the pathogen and seedling .

Subcellular Localization

It is known that this compound can affect various cellular processes, including those in the endoplasmic reticulum and mitochondria .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Fumonisin B1 se puede preparar a partir de un cultivo de maíz inoculado con Fusarium moniliforme. El proceso implica la extracción de las fumonisinas diana con una mezcla de acetonitrilo/agua (50:50, v/v) y su purificación utilizando cartuchos MAX. Luego se llevan a cabo procedimientos preparativos cromatográficos en una columna Unitary C18 y una columna SB-CN para eliminar otros interferentes y obtener compuestos de alta pureza .

Métodos de producción industrial: En entornos industriales, el this compound se produce cultivando especies de Fusarium en sustratos adecuados como el maíz. El proceso de cultivo se optimiza para maximizar el rendimiento de this compound, que luego se extrae y purifica utilizando técnicas cromatográficas avanzadas .

Análisis De Reacciones Químicas

Tipos de reacciones: Fumonisin B1 se somete a diversas reacciones químicas, incluida la hidrólisis, la oxidación y la reducción.

Reactivos y condiciones comunes:

Hidrólisis: La hidrólisis alcalina se utiliza comúnmente para descomponer el this compound en sus metabolitos hidrolizados.

Oxidación: Las condiciones oxidativas pueden provocar la formación de especies reactivas de oxígeno, que interactúan aún más con el this compound.

Principales productos formados: Los principales productos formados a partir de estas reacciones incluyen this compound hidrolizado, que tiene diferentes propiedades toxicológicas en comparación con el compuesto original .

Comparación Con Compuestos Similares

Fumonisin B1 se compara con otras fumonisinas como fumonisin B2 y fumonisin B3. Estos compuestos comparten un esqueleto similar de aminopolisacárido de cadena larga y se clasifican como carcinógenos no genotóxicos. This compound es el más tóxico y abundante entre ellos, lo que representa la mayor amenaza para la salud animal y humana .

Compuestos similares:

- Fumonisin B2

- Fumonisin B3

- This compound hidrolizado

- N-Palmitoil-fumonisin B1

- 5-O-Palmitoil-fumonisin B1

This compound destaca por su mayor toxicidad y prevalencia, lo que lo convierte en un foco importante de investigación y esfuerzos regulatorios.

Propiedades

Número CAS |

116355-83-0 |

|---|---|

Fórmula molecular |

C34H59NO15 |

Peso molecular |

721.8 g/mol |

Nombre IUPAC |

(2S)-2-[2-[(5S,6R,7R,9R,11S,16R,18S,19S)-19-amino-6-[(3S)-3,4-dicarboxybutanoyl]oxy-11,16,18-trihydroxy-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid |

InChI |

InChI=1S/C34H59NO15/c1-5-6-9-20(3)32(50-31(44)17-23(34(47)48)15-29(41)42)27(49-30(43)16-22(33(45)46)14-28(39)40)13-19(2)12-24(36)10-7-8-11-25(37)18-26(38)21(4)35/h19-27,32,36-38H,5-18,35H2,1-4H3,(H,39,40)(H,41,42)(H,45,46)(H,47,48)/t19-,20+,21+,22+,23+,24+,25-,26+,27-,32-/m1/s1 |

Clave InChI |

UVBUBMSSQKOIBE-ZWKVXHQASA-N |

SMILES |

CCCCC(C)C(C(CC(C)CC(CCCCC(CC(C(C)N)O)O)O)OC(=O)CC(CC(=O)O)C(=O)O)OC(=O)CC(CC(=O)O)C(=O)O |

SMILES isomérico |

CCCC[C@H](C)[C@H]([C@@H](C[C@H](C)C[C@H](CCCC[C@H](C[C@@H]([C@H](C)N)O)O)O)OC(=O)C[C@H](CC(=O)O)C(=O)O)OC(=O)C[C@H](CC(=O)O)C(=O)O |

SMILES canónico |

CCCCC(C)C(C(CC(C)CC(CCCCC(CC(C(C)N)O)O)O)OC(=O)CC(CC(=O)O)C(=O)O)OC(=O)CC(CC(=O)O)C(=O)O |

Apariencia |

Solid powder |

Color/Form |

Powder |

Key on ui other cas no. |

116355-83-0 |

Descripción física |

White hygroscopic solid; [HSDB] Light brownish-yellow solid; [MSDSonline] |

Pictogramas |

Health Hazard |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in methanol |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

HSDB 7077; HSDB7077; HSDB-7077; RT-013063; RT013063; RT 013063; Macrofusine |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.